N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Description
N-(5-(sec-Butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic 1,3,4-thiadiazole derivative featuring a sec-butylthio substituent at the 5-position of the thiadiazole ring and a 3,4-dimethoxyphenyl acetamide moiety. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its electron-deficient heterocyclic structure, which enhances hydrogen bonding and π-π stacking interactions with biological targets . The 3,4-dimethoxyphenyl group is a common pharmacophore in CNS-active and anticancer agents, contributing to interactions with hydrophobic binding pockets in enzymes or receptors .
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-5-10(2)23-16-19-18-15(24-16)17-14(20)9-11-6-7-12(21-3)13(8-11)22-4/h6-8,10H,5,9H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBIMRSLQAMWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the sec-Butylthio Group: The sec-butylthio group can be introduced via nucleophilic substitution reactions using sec-butylthiol and suitable leaving groups.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3,4-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Key Observations :
Antiparasitic Activity
- Nitrofuran Derivatives : Compounds like N-(3,4-dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide (14) exhibit potent antimalarial activity (IC₅₀ = 19.1 μM), attributed to nitro group-mediated redox cycling . The absence of a nitro group in the target compound suggests divergent mechanisms.
Anticancer and Apoptotic Effects
- Akt Inhibition : Compounds 3 and 8 () induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). The 3,4-dimethoxyphenyl group in the target compound may similarly interact with Akt’s hydrophobic domain, though this requires validation .
- Cytotoxicity: Benzothiazole-containing analogues (e.g., 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide) show 100% effectiveness in anticonvulsant models, suggesting the acetamide linkage’s role in target engagement .
Biological Activity
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and comparison with related compounds.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 327.4 g/mol
- CAS Number : 1171428-77-5
The presence of the sec-butylthio group and a dimethoxyphenyl moiety contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiadiazole ring and the attached groups can participate in various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation or survival.
- Induction of Apoptosis : Evidence suggests that it can promote apoptosis in cancer cells by modulating key proteins such as Bax and Bcl-2 .
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal strains, indicating a potential for broad-spectrum antimicrobial activity .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The following table summarizes findings related to this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 12.5 | Induces apoptosis via Bax/Bcl-2 modulation |
| A431 | 10.0 | Inhibits VEGFR-2 phosphorylation |
| PC3 | 15.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant anticancer activity across multiple cell lines, with varying degrees of potency.
Antimicrobial Activity
The compound's antimicrobial efficacy has also been investigated. A study reported its activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound possesses notable antibacterial properties.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on A431 cells. The study demonstrated a significant reduction in cell viability after treatment for 48 hours. Western blot analysis indicated an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Assessment
A series of experiments assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some cases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole ring, followed by acylation and thiol substitution. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Acylation : Reaction of the thiadiazole intermediate with 2-(3,4-dimethoxyphenyl)acetyl chloride in anhydrous DMF at 0–5°C to prevent side reactions .
- Thiol substitution : Introduction of sec-butylthio groups via nucleophilic displacement using sec-butyl mercaptan and K₂CO₃ in refluxing ethanol (70–80°C) .
Optimization requires strict control of temperature, solvent polarity, and stoichiometry to achieve yields >75% and purity >95% (confirmed by HPLC).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., sec-butylthio at C5 of thiadiazole, dimethoxyphenyl at C2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage .
- Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% deviation .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, 220 nm detection) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer potential of this compound?
- Methodological Answer :
- Cell Line Screening : Test against MCF-7 (breast cancer), A549 (lung cancer), and non-cancer NIH3T3 cells to assess selectivity. Use MTT assays with 72-hour exposure and calculate IC₅₀ values (e.g., target IC₅₀ < 0.1 mM for cancer cells vs. >1 mM for normal cells) .
- Mechanistic Studies :
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Molecular Docking : Simulate binding to targets like EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) using AutoDock Vina. Prioritize compounds with docking scores ≤-8.0 kcal/mol .
- Aromatase Inhibition : Measure enzyme activity in MCF-7 cells via fluorescence-based kits (e.g., IC₅₀ = 0.062 mM for reference compounds) .
Q. How do structural modifications (e.g., substituents on the thiadiazole or phenyl rings) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Strategies :
- Thiadiazole C5 position : Replace sec-butylthio with ethylthio (↑ hydrophilicity) or arylthio (↑ aromatic interactions). For example, ethylthio derivatives show 2-fold higher cytotoxicity in A549 cells .
- Phenyl ring substituents : Compare 3,4-dimethoxy (electron-donating) vs. 4-nitro (electron-withdrawing). Dimethoxy groups enhance membrane permeability (logP ~3.5) and anti-inflammatory activity .
- Quantitative Analysis : Use Hansch/QSAR models to correlate logP, polar surface area, and IC₅₀ values across derivatives .
Q. How should researchers address contradictions in reported biological activities of similar thiadiazole derivatives?
- Methodological Answer :
- Data Reconciliation Framework :
| Factor | Example Resolution | Reference |
|---|---|---|
| Cell line variability | Validate across multiple lines (e.g., HepG2, HeLa) | |
| Purity discrepancies | Reanalyze compounds via HPLC and re-test | |
| Assay conditions | Standardize protocols (e.g., serum-free media, 48h) |
- Meta-Analysis : Pool data from ≥5 studies using random-effects models to identify trends (e.g., thiadiazoles with lipophilic substituents show consistent anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
